methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate typically involves multi-step organic reactions One common method includes the cyclization of appropriate thiosemicarbazides with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole ring system
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the cyclization steps and large-scale esterification processes. The reaction conditions are carefully controlled to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential applications in drug discovery and development. Its structural features make it a candidate for studying enzyme inhibition and receptor binding, which are crucial in designing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with biological targets makes it a valuable lead compound in medicinal chemistry.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
- Methyl 4-{(E)-[2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
- Methyl 4-{(E)-[2-(2,4-dichlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate
Uniqueness
Compared to these similar compounds, methyl 4-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural variation can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C20H15N3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C20H15N3O3S/c1-12-5-3-4-6-15(12)17-21-20-23(22-17)18(24)16(27-20)11-13-7-9-14(10-8-13)19(25)26-2/h3-11H,1-2H3/b16-11- |
InChI Key |
LSZJUHHJTYHZGX-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=N2 |
Origin of Product |
United States |
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